![molecular formula C11H18 B13482101 (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is a bicyclic organic compound with the molecular formula C11H18 It is a derivative of bicyclo[221]heptane, featuring a unique structure with a methylene group and three methyl groups attached to the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphene or related bicyclic compounds.
Reaction Conditions: The key step involves the introduction of the methylene group at the 2-position of the bicyclic framework. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the context.
類似化合物との比較
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but lacking the methylene group.
Bicyclo[2.2.1]heptane: The parent compound without the additional methyl and methylene groups.
Bornyl acetate: A related compound with an acetate group instead of the methylene group.
Uniqueness
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C11H18 |
|---|---|
分子量 |
150.26 g/mol |
IUPAC名 |
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3/t9-,11+/m1/s1 |
InChIキー |
IWWRARFUNWPJJJ-KOLCDFICSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1)C(C2=C)(C)C |
正規SMILES |
CC1(C2CCC(C2)(C1=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


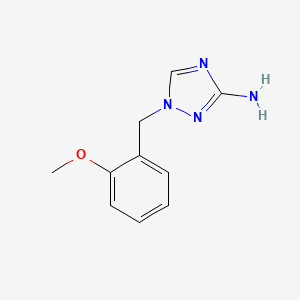
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)

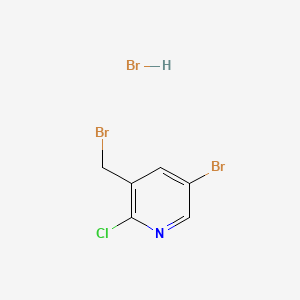


![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
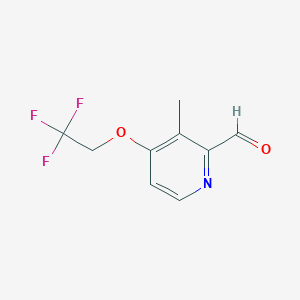
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
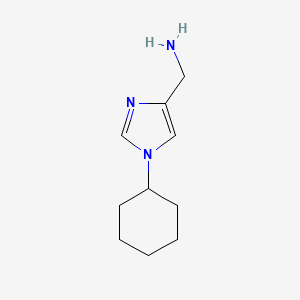

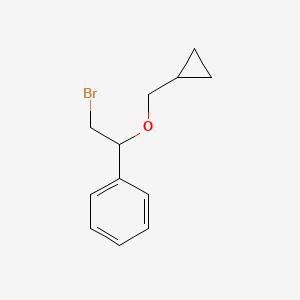
![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
